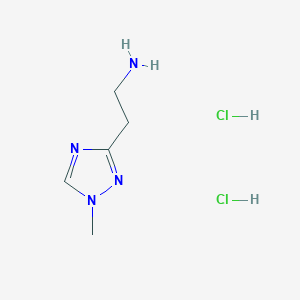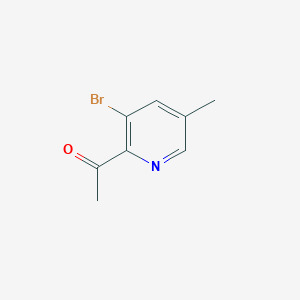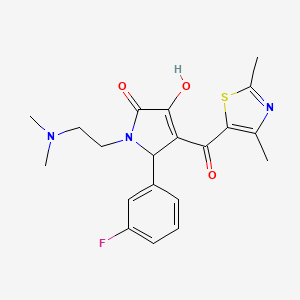![molecular formula C18H16ClN3O B2574052 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one CAS No. 1029736-63-7](/img/structure/B2574052.png)
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one, also known as CEP-28122, is a small molecule inhibitor that targets the receptor tyrosine kinase, MET. It has been studied extensively in scientific research due to its potential as a therapeutic agent for various diseases, including cancer.
Mécanisme D'action
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one works by binding to the MET receptor and inhibiting its activity. The MET receptor is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting the MET receptor, 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of the MET receptor, which can lead to the inhibition of cancer cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory and anti-fibrotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has several advantages for lab experiments, including its specificity for the MET receptor and its ability to inhibit cancer cell growth and proliferation. However, it also has several limitations, including its potential toxicity and the need for further research to fully understand its effects.
Orientations Futures
There are several future directions for the study of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one. One potential direction is the development of new and more effective inhibitors of the MET receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one and its potential as a therapeutic agent for various diseases. Finally, more research is needed to understand the potential side effects and toxicity of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde and 2-phenylethylamine to form an imine intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyrazine ring, followed by the addition of acetic anhydride to form the final product.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one has been extensively studied in scientific research for its potential as a therapeutic agent for various diseases, including cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the MET signaling pathway. Additionally, it has been studied for its potential as a treatment for other diseases, including fibrosis and inflammation.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2-phenylethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-6-8-16(9-7-15)22-13-12-21-17(18(22)23)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYVUXRVNWECEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573970.png)
![4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573972.png)
![N-{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}formamide](/img/structure/B2573974.png)

![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)
![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)

![N-(4-methylphenyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinamide](/img/structure/B2573982.png)


![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2573987.png)

![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/no-structure.png)